[4-(Methoxymethyl)oxan-4-yl]methanethiol
Description
[4-(Methoxymethyl)oxan-4-yl]methanethiol is a sulfur-containing heterocyclic compound characterized by a tetrahydropyran (oxane) ring substituted with a methoxymethyl group at the 4-position and a methanethiol (-SH) group attached to the same carbon. Its molecular formula is C₈H₁₆O₂S, with a molecular weight of 176.28 g/mol and a CAS number of 1385696-74-1 (as per Enamine Ltd's catalogue) . The compound’s structure combines the steric effects of the oxane ring with the nucleophilic and acidic properties of the thiol group, making it relevant in organic synthesis, pharmaceutical intermediates, and materials science.
Properties
Molecular Formula |
C8H16O2S |
|---|---|
Molecular Weight |
176.28 g/mol |
IUPAC Name |
[4-(methoxymethyl)oxan-4-yl]methanethiol |
InChI |
InChI=1S/C8H16O2S/c1-9-6-8(7-11)2-4-10-5-3-8/h11H,2-7H2,1H3 |
InChI Key |
PBDDERIDARUPSS-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CCOCC1)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Methoxymethyl)oxan-4-yl]methanethiol typically involves the reaction of oxane derivatives with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The resulting intermediate is then treated with methanethiol in the presence of a catalyst like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
[4-(Methoxymethyl)oxan-4-yl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(Methoxymethyl)oxan-4-yl]methanethiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study thiol-based redox processes. Its ability to undergo oxidation and reduction reactions makes it useful for investigating cellular redox states and signaling pathways.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structural features may be exploited to develop drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, including agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [4-(Methoxymethyl)oxan-4-yl]methanethiol involves its ability to undergo redox reactions. The thiol group can participate in redox cycling, which can influence various biochemical pathways. The compound may target specific enzymes or proteins involved in redox regulation, thereby modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
(a) [4-(Methoxymethyl)oxan-4-yl]methanamine hydrochloride
- Structure : Replaces the -SH group with an -NH₂ group, protonated as -NH₃⁺Cl⁻.
- Molecular Formula: C₈H₁₈ClNO₂ .
- Key Differences :
(b) [4-(Methanesulfonylmethyl)oxan-4-yl]methanol
(c) [4-(Hydroxymethyl)oxan-4-yl]methanol
- Structure : Replaces -SH and methoxymethyl with hydroxyl (-OH) groups.
- Molecular Formula : C₇H₁₄O₃ .
- Key Differences :
Physical and Chemical Properties
Notes:
- Thiol derivatives exhibit lower boiling points than alcohols due to weaker hydrogen bonding.
- Sulfonyl and hydroxyl groups significantly enhance water solubility compared to thiols and amines.
Reactivity and Stability
(a) Oxidation Sensitivity
(b) Nucleophilic Reactivity
- Thiol vs. Amine : Thiols are stronger nucleophiles (soft Lewis bases) than amines, favoring reactions with soft electrophiles (e.g., Hg²⁺, Au⁺). Amines prefer hard electrophiles (e.g., H⁺, alkyl halides) .
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